![molecular formula C20H21NO4S B12604230 1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl- CAS No. 646515-05-1](/img/structure/B12604230.png)
1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl- is a synthetic indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl- involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl- has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in regulating growth and development.
Indole-3-carbaldehyde: Known for its diverse biological activities and potential therapeutic applications.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
The uniqueness of 1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl- lies in its specific structural modifications, which may confer distinct biological activities and applications compared to other indole derivatives .
Properties
CAS No. |
646515-05-1 |
|---|---|
Molecular Formula |
C20H21NO4S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[3-(2-ethylphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid |
InChI |
InChI=1S/C20H21NO4S/c1-4-15-7-5-6-8-18(15)26(24,25)20-14(3)21(12-19(22)23)17-10-9-13(2)11-16(17)20/h5-11H,4,12H2,1-3H3,(H,22,23) |
InChI Key |
VTYJZDVMTAZIMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)C2=C(N(C3=C2C=C(C=C3)C)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)


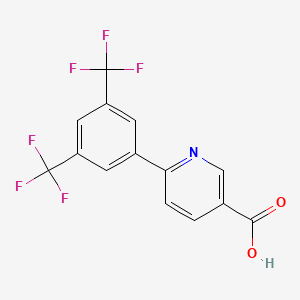
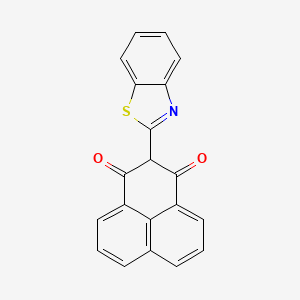
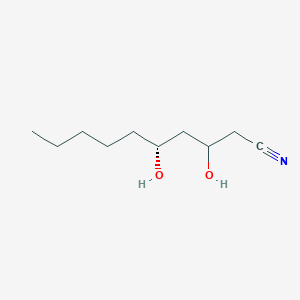
![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)
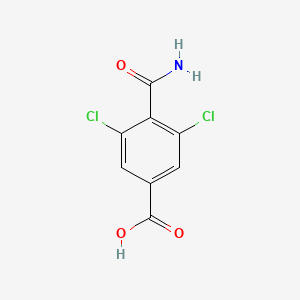
![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
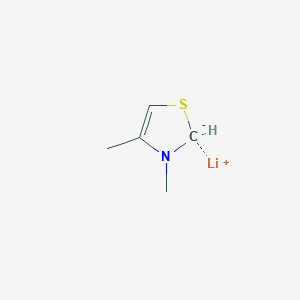
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
